molecular formula C7H6AsNO3S B1666091 Arsonic acid, (4-isothiocyanatophenyl)- CAS No. 62327-35-9

Arsonic acid, (4-isothiocyanatophenyl)-

Cat. No.: B1666091
CAS No.: 62327-35-9
M. Wt: 259.12 g/mol
InChI Key: FJGCWJFFSBGALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsonic acid, (4-isothiocyanatophenyl)-, is an organoarsenic compound characterized by a phenyl ring substituted with both an arsonic acid (-AsO₃H₂) group and an isothiocyanato (-N=C=S) group at the para position. Its nomenclature follows IUPAC conventions for inorganic oxo acids and their derivatives, where substituents like "isothiocyanato" are prefixed to the parent arsonic acid structure . This compound’s unique structure combines the arsenic-based acidity with the reactivity of the isothiocyanato group, which is known for its electrophilic properties and ability to form covalent bonds with nucleophiles (e.g., amines, thiols).

Properties

CAS No.

62327-35-9

Molecular Formula

C7H6AsNO3S

Molecular Weight

259.12 g/mol

IUPAC Name

(4-isothiocyanatophenyl)arsonic acid

InChI

InChI=1S/C7H6AsNO3S/c10-8(11,12)6-1-3-7(4-2-6)9-5-13/h1-4H,(H2,10,11,12)

InChI Key

FJGCWJFFSBGALF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)[As](=O)(O)O

Canonical SMILES

C1=CC(=CC=C1N=C=S)[As](=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AABITC
arsanil isothiocyanate
arsonic acid benzene isothiocyanate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between (4-isothiocyanatophenyl)arsonic acid and related arsenicals:

Compound Name Core Structure Functional Groups Key Applications/Properties
Arsonic acid, (4-isothiocyanatophenyl)- Phenyl ring Arsonic acid, isothiocyanato Potential chemical probes, limited environmental data
Arsanilic acid Phenyl ring Arsonic acid, amino (-NH₂) Veterinary growth promoter, antibiotic
Methyl arsonic acid Methane backbone Arsonic acid, methyl (-CH₃) Herbicide, cotton defoliant
Lead arsenate Inorganic lead-arsenate salt AsO₄³⁻, Pb²⁺ Historic insecticide, soil contaminant
Copper acetoarsenite (Paris Green) Cu²⁺-acetate-arsenite complex AsO₃³⁻, acetate, Cu²⁺ Pigment, pesticide (discontinued)

Key Observations :

  • Functional Groups: The isothiocyanato group in the target compound distinguishes it from arsanilic acid (amino group) and aliphatic analogs like methyl arsonic acid. This group enhances reactivity toward biomolecules, suggesting niche applications in conjugation chemistry.
  • Environmental Persistence : Unlike lead arsenate and Paris green, which persist in soils and sediments due to their metal-arsenic complexes , the phenyl-arsonic structure of (4-isothiocyanatophenyl)arsonic acid may exhibit different degradation pathways, though data are lacking.

Isotopic and Environmental Impact Comparisons

Lead isotopic studies of arsenical pesticides reveal critical distinctions:

  • Lead Arsenate, Calcium Arsenate, Sodium Arsenate : Exhibit narrow isotopic ranges (e.g., ²⁰⁸Pb/²⁰⁷Pb = 2.3839–2.4722), overlapping with Pb signatures in contaminated agricultural sediments .
  • Paris Green, Arsanilic Acid, Methyl Arsonic Acid : Show highly variable Pb isotope ratios, reflecting diverse synthetic origins .

For (4-isothiocyanatophenyl)arsonic acid, isotopic data are unavailable. However, its organic arsenic structure likely differentiates it from inorganic arsenates (e.g., lead arsenate) in terms of mobility and bioavailability.

Toxicity and Regulatory Considerations

  • Inorganic Arsenates (e.g., Lead Arsenate): Highly toxic due to As³⁺/As⁵⁺ release, leading to long-term soil contamination .
  • Organic Arsenicals (e.g., Arsanilic Acid): Generally less acutely toxic but can transform into inorganic arsenic in the environment .
  • (4-Isothiocyanatophenyl)arsonic Acid: Limited toxicity data exist, but the isothiocyanato group may introduce unique metabolic pathways or degradation products requiring further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Arsonic acid, (4-isothiocyanatophenyl)-
Reactant of Route 2
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Arsonic acid, (4-isothiocyanatophenyl)-

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